molecular formula C17H19NO4 B13931857 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester

Cat. No.: B13931857
M. Wt: 301.34 g/mol
InChI Key: RHSKIRGCEGVXHN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester is a naphthalene derivative featuring a carboxylic acid ethyl ester backbone with two key substituents:

  • 4-(Acetyloxy) group: Enhances lipophilicity and serves as a protective group for hydroxyl functionalities.

Properties

IUPAC Name

ethyl 4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-5-21-17(20)13-8-12-6-7-14(18(3)4)10-15(12)16(9-13)22-11(2)19/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSKIRGCEGVXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)N(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes acylation to introduce the acetyloxy group. This is followed by the introduction of the dimethylamino group through a substitution reaction. Finally, the ethyl ester group is added via esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The acetyloxy and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ethyl ester group can also undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Target compound : 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester C₁₇H₁₉NO₅ ~317.34 4-(Acetyloxy), 6-(dimethylamino) Not explicitly given
Ethyl 4-acetoxy-6-chloro-5,8-dimethoxy-2-naphthoate C₁₇H₁₇ClO₆ 352.77 4-(Acetyloxy), 6-Cl, 5,8-dimethoxy 124010-11-3
4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester C₁₆H₁₆O₆ 304.30 4-(Acetyloxy), 7,8-dimethoxy 31206-84-5
Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate C₁₄H₁₅NO₄ 263.28 4-Hydroxy, 6-(dimethylamino) 309956-78-3
Ethyl 6-chloro-4-[(tert-butyldimethylsilyl)oxy]-5,8-dimethoxy-2-naphthoate C₂₁H₂₉ClO₅Si 424.99 6-Cl, 4-[(tert-butyldimethylsilyl)oxy], 5,8-dimethoxy 1093221-42-1
Key Observations:

Substituent Effects on Polarity: The dimethylamino group (in the target compound and derivative) increases polarity and basicity compared to chloro or methoxy substituents . Chlorine () enhances electronegativity and may improve stability but reduces solubility in polar solvents . Acetyloxy vs. Hydroxy: Acetyloxy groups (target compound, ) improve lipophilicity, whereas free hydroxyl groups () increase hydrophilicity .

Molecular Weight Trends :

  • Bulky substituents (e.g., tert-butyldimethylsilyl in ) significantly increase molecular weight, impacting pharmacokinetic properties like diffusion rates .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester is an organic compound characterized by its unique structural features, including a naphthalene ring system and various functional groups. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO4
  • Molecular Weight : 301.34 g/mol
  • Functional Groups :
    • Acetyloxy group
    • Dimethylamino group
    • Ethyl ester group

The presence of these functional groups enhances the compound's solubility and potential reactivity with biological targets. The naphthalene ring structure may also allow for intercalation with nucleic acids, influencing their function.

Biological Activity

Research indicates that 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester exhibits significant biological activity:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial applications for this compound.
  • Anticancer Potential : The structure suggests possible interactions with cellular targets involved in cancer progression. Studies have indicated that compounds with similar naphthalene derivatives can inhibit tumor growth in vitro and in vivo.
  • Mechanism of Action : The acetyloxy group may undergo hydrolysis to release acetic acid, which can interact with biological molecules. The dimethylamino group can form hydrogen bonds with proteins or nucleic acids, modulating their activity.

Synthesis Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- typically involves several steps:

  • Acetylation of Naphthalene Derivatives : Starting from naphthalene derivatives, the acetylation process introduces the acetyloxy group.
  • Substitution Reaction : The dimethylamino group is introduced through a substitution reaction.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.

Table of Synthetic Routes

StepReaction TypeKey ReagentsConditions
1AcetylationAcetic anhydrideAcid catalyst
2SubstitutionDimethylamineBase catalyst
3PurificationEthanol/WaterRecrystallization

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on similar naphthalene derivatives showed significant anticancer activity against various cell lines, indicating that structural modifications can enhance therapeutic effects .
  • Research on the antimicrobial properties of naphthalene derivatives demonstrated efficacy against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

The interaction of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- with biological targets involves:

  • Hydrogen Bonding : The dimethylamino group forms hydrogen bonds with target proteins.
  • Intercalation with DNA : The planar structure of the naphthalene ring facilitates binding to nucleic acids, potentially affecting gene expression and cellular processes.

Applications

Given its promising biological activity, this compound has potential applications in various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Biochemical Research : For studying enzyme interactions and cellular mechanisms.
  • Industrial Uses : In the production of dyes and other chemical products due to its unique chemical properties.

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